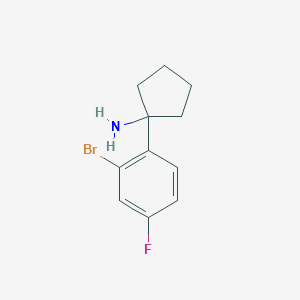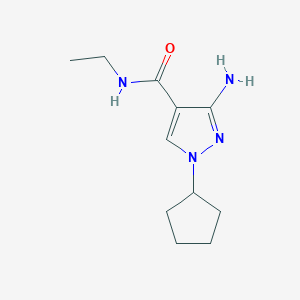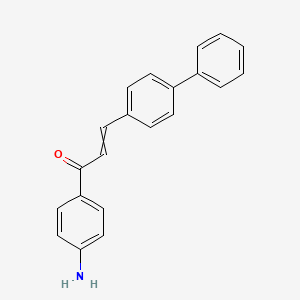
Ethyl 3-amino-3-cyclobutylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the amino group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-3-cyclobutylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-cyclobutylpropanoate
- Ethyl 3-amino-2-cyclobutylpropanoate
- Ethyl 3-amino-3-cyclopropylpropanoate
Uniqueness
Ethyl 3-amino-3-cyclobutylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
RCGDVEORAYFUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730058.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730078.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730079.png)
![O-[(2-bromo-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B11730086.png)
![O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11730092.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11730096.png)
![2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730104.png)
![5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11730110.png)
![2-[3-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730120.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
